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Compound of Interest

Compound Name: 4-Allylphenyl acetate

CAS No.: 61499-22-7

Cat. No.: B1297866

Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Contextualizing 4-Allylphenyl Acetate in
Chemical and Biological Sciences
4-Allylphenyl acetate, systematically known as 4-(prop-2-en-1-yl)phenyl acetate and

commonly referred to as chavicol acetate, is an ester of significant interest in natural product

chemistry, synthetic organic chemistry, and pharmacology. As the acetylated derivative of

chavicol, a prominent constituent of various essential oils, it represents a molecular scaffold

that bridges natural abundance with synthetic versatility. This guide provides a comprehensive

technical overview intended for the professional scientist. It moves beyond basic data to

explore the causality behind synthetic strategies, the principles of analytical validation, and the

compound's established and potential biological roles. Our objective is to furnish a document

that serves not only as a repository of information but as a practical tool for researchers actively

working with or exploring the potential of this multifaceted molecule.
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Core Chemical Identity and Physicochemical
Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its

successful application in any research or development endeavor. These properties dictate

everything from appropriate solvent systems and storage conditions to its behavior in biological

matrices.

Physicochemical Data Profile
The key identifying and physical characteristics of 4-Allylphenyl acetate are summarized

below. This data is essential for its handling, purification, and analytical identification.

Property Value Source

IUPAC Name
4-(prop-2-en-1-yl)phenyl

acetate
PubChem

Synonyms

Chavicol acetate, p-Allylphenyl

acetate, Acetic acid 4-

allylphenyl ester

PubChem

CAS Number 140-27-2 PubChem

Molecular Formula C₁₁H₁₂O₂ PubChem

Molecular Weight 176.21 g/mol PubChem

Appearance Colorless to pale yellow liquid ChemicalBook

Boiling Point 245-246 °C (lit.) ChemicalBook

Density 1.049 g/mL at 25 °C (lit.) ChemicalBook

Refractive Index n20/D 1.516 (lit.) ChemicalBook

Solubility

Insoluble in water; soluble in

common organic solvents

(e.g., ethanol, ether,

dichloromethane)

ChemicalBook
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Spectroscopic Signature for Structural Verification
Spectroscopic methods provide an unambiguous confirmation of molecular structure and are

critical for assessing purity.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Allylphenyl acetate is highly

characteristic. It typically displays two sets of doublets in the aromatic region (approx. δ 7.0-

7.3 ppm), indicative of a 1,4-disubstituted benzene ring. A sharp singlet for the three protons

of the acetyl methyl group appears upfield (approx. δ 2.3 ppm). The allyl group presents a

distinct set of signals: a doublet for the two benzylic protons (–CH₂–Ar) at approximately δ

3.4 ppm, and complex multiplets for the vinyl protons (–CH=CH₂) between δ 5.0 and 6.1

ppm.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, with the

ester carbonyl carbon resonating significantly downfield (approx. δ 169 ppm). The aromatic

carbons appear in the δ 121-150 ppm range, while the methyl carbon of the acetate is found

around δ 21 ppm. The three carbons of the allyl group are typically observed near δ 40

(CH₂), δ 116 (CH₂=), and δ 137 (=CH) ppm.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for both

identifying and quantifying 4-allylphenyl acetate in complex mixtures, such as essential oils.

Under electron ionization (EI), the molecule exhibits a distinct fragmentation pattern. The

molecular ion peak (M⁺) is observed at m/z = 176. A highly characteristic and often abundant

fragment is seen at m/z = 134, which corresponds to the loss of a neutral ketene molecule

(CH₂=C=O, 42 Da) from the parent ion. This fragmentation is a classic diagnostic marker for

acetate esters.

Synthesis and Mechanistic Rationale
The most direct and widely employed synthesis of 4-allylphenyl acetate is the esterification of

its precursor, 4-allylphenol (chavicol). The selection of reagents and conditions is paramount for

achieving high yield and purity.

Preferred Synthetic Route: Base-Catalyzed Acetylation
The reaction of 4-allylphenol with an acetylating agent like acetic anhydride in the presence of

a base is the most efficient and common laboratory method.
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Causality Behind Experimental Choices:

Reagent Selection (Acetic Anhydride vs. Acetic Acid): Acetic anhydride is a superior

acetylating agent to acetic acid for this transformation. Its carbonyl carbons are more

electrophilic due to the presence of the electron-withdrawing acetate leaving group, making it

significantly more reactive and allowing the reaction to proceed under milder conditions. This

drives the reaction to completion more effectively than an equilibrium-limited Fischer

esterification with acetic acid.

Role of the Base (Pyridine or Triethylamine): A non-nucleophilic organic base is critical for

two mechanistic reasons. First, it acts as a catalyst by deprotonating the weakly acidic

phenolic hydroxyl group of 4-allylphenol. This generates a phenoxide anion, which is a much

stronger nucleophile than the neutral phenol, thereby dramatically accelerating the rate of

attack on the acetic anhydride. Second, the base serves as an acid scavenger, neutralizing

the acetic acid byproduct formed during the reaction. This prevents potential side reactions

and drives the equilibrium fully towards the product side.

Detailed Experimental Protocol
This protocol provides a self-validating system where reaction progress can be monitored, and

the final product can be rigorously purified and characterized.

Inert Atmosphere Setup: A dry round-bottom flask is charged with 4-allylphenol (1.0

equivalent) and a magnetic stir bar. The flask is flushed with an inert gas (e.g., nitrogen or

argon) to prevent oxidation, and a suitable anhydrous aprotic solvent (e.g., dichloromethane,

DCM) is added to dissolve the starting material.

Base Addition and Cooling: The solution is cooled to 0 °C using an ice-water bath. This is a

crucial step to control the initial exotherm upon addition of the reactive anhydride.

Triethylamine (1.2 equivalents) or pyridine is added dropwise with stirring.

Acetylation: Acetic anhydride (1.1 equivalents) is added slowly, dropwise, to the cooled,

stirring solution. Maintaining a low temperature during addition prevents potential side

reactions.

Reaction Progression: After the addition is complete, the ice bath is removed, and the

reaction mixture is allowed to warm to room temperature. It is stirred for 2-6 hours.
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In-Process Control (TLC Monitoring): The reaction is monitored for the consumption of 4-

allylphenol using thin-layer chromatography (TLC) with an appropriate solvent system (e.g.,

20% ethyl acetate in hexanes). The disappearance of the starting material spot indicates

reaction completion.

Aqueous Workup and Quenching: The reaction is carefully quenched by the addition of

water. The mixture is transferred to a separatory funnel, and the organic layer is washed

sequentially with:

1 M HCl (aq) to remove the tertiary amine base.

Saturated NaHCO₃ (aq) to neutralize and remove any unreacted acetic anhydride and the

acetic acid byproduct.

Brine (saturated NaCl solution) to remove residual water from the organic phase.

Drying and Concentration: The isolated organic layer is dried over an anhydrous drying

agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure

using a rotary evaporator.

Purification: The resulting crude oil is purified by vacuum distillation or flash column

chromatography on silica gel to yield the final 4-allylphenyl acetate as a pure liquid.

Synthesis and Purification Workflow Diagram
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1. Reaction Setup 2. Reaction Execution
3. Workup & Isolation 4. Purification

4-Allylphenol (1 eq)
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Cool to 0 °C
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Acetic Anhydride (1.1 eq)

Stir at RT (2-6h)
Monitor by TLC Quench with H₂O
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1. 1M HCl

2. Sat. NaHCO₃

3. Brine

Dry (Na₂SO₄)
& Concentrate

Vacuum Distillation
or Flash Chromatography

Pure 4-Allylphenyl
Acetate

Click to download full resolution via product page

Caption: A logical workflow for the synthesis and purification of 4-Allylphenyl acetate.

Applications in Flavor, Fragrance, and
Pharmacology
4-Allylphenyl acetate's utility stems from its pleasant aromatic properties and its inherent

biological activity as a natural product derivative.

Flavor and Fragrance Industry: The primary commercial application of 4-allylphenyl acetate
is as a component in flavor and fragrance formulations. Its aroma is often described as

sweet, fruity, with honey and spicy undertones. It is used to impart these notes in products

ranging from perfumes and cosmetics to food and beverages.[1][2]

Pharmaceutical and Biological Research: As a derivative of chavicol, 4-allylphenyl acetate
is investigated for a range of biological activities. Phenylpropanoids, the class of compounds

to which it belongs, are well-known for their diverse pharmacological effects. Research areas

include:
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Antimicrobial and Antifungal Activity: Like many components of essential oils, it is explored

for its potential to inhibit the growth of various microbial pathogens.

Anti-inflammatory and Analgesic Potential: Its structural relative, eugenol, possesses well-

documented anti-inflammatory and analgesic properties, prompting investigation into

similar activities for 4-allylphenyl acetate and its derivatives.

Analytical Quality Control Workflows
Rigorous analytical chemistry is non-negotiable for ensuring the identity, purity, and quality of a

chemical substance for research or commercial use.

The GC-MS Self-Validating System
For a volatile ester like 4-allylphenyl acetate, Gas Chromatography-Mass Spectrometry (GC-

MS) is the definitive analytical technique. It functions as a self-validating system by providing

two orthogonal pieces of data in a single analysis.

Methodology:

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic

solvent (e.g., ethyl acetate or hexane).

Chromatographic Separation (GC): The sample is injected into the GC, where it is

vaporized and travels through a long, thin capillary column (e.g., a 30m DB-5ms).

Compounds separate based on their boiling points and interactions with the column's

stationary phase. 4-Allylphenyl acetate will elute at a specific, reproducible retention time

under constant conditions. This provides the first level of identification and allows for the

separation of impurities.

Mass Analysis (MS): As the compound elutes from the GC column, it enters the mass

spectrometer's ion source, where it is fragmented. The resulting mass spectrum, with its

characteristic molecular ion and fragmentation pattern (as described in Section 1.2),

provides a definitive molecular fingerprint, confirming the compound's identity.

Trustworthiness: The combination of a precise retention time (from GC) and a unique mass

spectrum (from MS) provides an exceptionally high degree of confidence in the analytical
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result. Purity is determined by integrating the peak area of the analyte relative to the total

area of all peaks in the chromatogram.

Analytical Workflow Diagram

GC-MS Analysis

Data Interpretation

Test Sample:
4-Allylphenyl Acetate

Sample Preparation:
Dilute in Volatile Solvent

Inject into GC-MS

GC: Separation by
Retention Time (RT)

MS: Ionization &
Fragmentation

Identity Check 1:
Compare RT to Standard

Purity Assessment:
Calculate % Area

Identity Check 2:
Match Mass Spectrum

(m/z 176, 134)

Final Report:
Identity Confirmed,

Purity >XX%

Click to download full resolution via product page

Caption: Standard workflow for identity and purity verification using GC-MS.

Safety, Handling, and Storage
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Adherence to safety protocols is essential when working with any chemical.

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety

glasses with side shields or chemical splash goggles, and chemically resistant gloves (e.g.,

nitrile).

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize

inhalation of vapors. Avoid contact with skin and eyes.

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of

ignition. Keep the container tightly sealed to prevent degradation.

Toxicity: The compound is classified as harmful if swallowed and may cause skin and eye

irritation.[2] Always consult the most current Material Safety Data Sheet (MSDS) before

handling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 4-Allylphenyl Acetate
(Chavicol Acetate)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297866/docs#an-in-depth-technical-guide-to-4-
allylphenyl-acetate-chavicol-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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